tinosposinenside A
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Overview
Description
tinosposinenside A is a natural product found in Tinospora sinensis with data available.
Scientific Research Applications
1. Glycoside Compound Analysis
Tinosposinenside A, identified as a clerodane diterpene glycoside, was isolated from the stems of Tinospora sinensis. This research focused on its structure and absolute configuration, determined through spectroscopic analysis, the modified Mosher's method, and chemical transformation. Additionally, the study examined its inhibitory activities against alpha-glucosidase, providing insights into its potential biochemical interactions and applications (Li, Wei, Fu, & Koike, 2007).
2. Tinospora Cordifolia: Multi-functional Plant
Tinospora cordifolia, which contains this compound, has garnered significant attention for its use in traditional Ayurvedic medicine. Recent studies have revealed active components from the plant that play roles in disease control, highlighting the genetic diversity of the plant and the biological functions of its isolated components in targeting diseases (Saha & Ghosh, 2012).
3. Immunomodulatory Effects of Tinospora Species
A detailed examination of several Tinospora species, including those containing this compound, revealed significant immunomodulatory effects. These findings underscore the plant's traditional use in treating immune-related diseases, although the exact bioactive compounds contributing to these effects require further identification and mechanistic studies (Haque, Jantan, & Bukhari, 2017).
4. Potential Anticancer and Immunomodulatory Properties
Tinospora, including its component this compound, has been investigated for its anticancer and immunomodulatory properties. While there is a long history of using Tinospora in Ayurveda and herbal medicine for various ailments, recent studies have supported its potential in these specific areas, opening avenues for further experimental and clinical research (Mittal & Singh, 2009).
Properties
Molecular Formula |
C27H36O12 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
[(2S,4aR,6aR,10S,10aS,10bS)-2-(furan-3-yl)-10b-methyl-4,7-dioxo-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,8,9,10,10a-octahydro-1H-benzo[f]isochromen-10-yl] acetate |
InChI |
InChI=1S/C27H36O12/c1-13(29)37-16-3-4-19(30)27(12-36-25-22(33)21(32)20(31)18(10-28)39-25)7-5-15-24(34)38-17(14-6-8-35-11-14)9-26(15,2)23(16)27/h6,8,11,15-18,20-23,25,28,31-33H,3-5,7,9-10,12H2,1-2H3/t15-,16-,17-,18+,20+,21-,22+,23-,25+,26+,27+/m0/s1 |
InChI Key |
OZBWLDZUMGKCEP-JWXWVHOGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCC(=O)[C@]2([C@@H]1[C@@]3(C[C@H](OC(=O)[C@@H]3CC2)C4=COC=C4)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC(=O)OC1CCC(=O)C2(C1C3(CC(OC(=O)C3CC2)C4=COC=C4)C)COC5C(C(C(C(O5)CO)O)O)O |
Synonyms |
tinosposinenside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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